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Compound of Interest

Compound Name: Sha-68

Cat. No.: B1662370

Introduction

Sha-68, with the chemical name 3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-
carboxylic acid 4-fluoro-benzylamide, is a potent and selective non-peptide antagonist of the
Neuropeptide S (NPS) receptor (NPSR).[1][2] NPS is a neuropeptide that modulates various
physiological and behavioral processes, including arousal, anxiety, and feeding.[1][3] Sha-68
serves as a valuable research tool for investigating the physiological functions and
pharmacological parameters of the NPS system in vitro and in vivo by blocking NPS-induced
effects.[1][4] These application notes provide detailed protocols for the use of Sha-68 in rodent
models, based on published preclinical studies.

Data Presentation

The following tables summarize the key quantitative data from in vivo rodent studies involving
Sha-68.

Table 1: Pharmacokinetic Parameters of Sha-68 in Mice
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Administration 5 (malkg) T112 (h ) CL Vss (Lkg)
ose (m ours SS
Route g'kg (mL/min/kg) .
Intravenous (i.v.) 1 0.74 4.29 2.53
Intraperitoneal
2.5 0.43 4.56 -

(i.p.)

Data compiled
from studies in
male C57BL/6

mice.[2]

Table 2: Brain and Plasma Concentrations of Sha-68 in Mice Following Intraperitoneal (i.p.)

Administration

Dose (mg/kg)

Time Post-

Plasma Brain .
. . Brain/Plasma
Concentration Concentration

Dose (hours) Ratio
(ng/mL) (nglg)

5 0.25 ~1200 ~150 ~0.125
5 1 ~400 ~100 ~0.25
5 2 ~150 ~50 ~0.33
50 0.25 ~9000 ~1200 ~0.13
50 1 ~4000 ~1000 ~0.25
50 2 ~1500 ~500 ~0.33
Data are

approximate
values derived
from graphical
representations
in the cited

literature.[4]
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Table 3: Behavioral Study Parameters for Sha-68 in Rodents

Behavioral

Sha-68 Dose

Animal Model . Agonist (NPS) Key Finding
Test (mglkg, i.p.)
50 mg/kg dose
reduced NPS-
Locomotor
Mouse o 5 and 50 1 nmole (i.c.v.) induced
Activity ]
hyperlocomotion
by about 50%.[4]
Fully prevented
I the arousal-
Mouse Righting Reflex 10-50 NPS ) )
promoting action
of NPS.[3]
Fully prevented
Elevated Plus the anxiolytic-like
Rat - NPS
Maze effects of NPS.
[3]
Partially
i antagonized the
Defensive
Rat ) - NPS anxiolytic-like
Burying
effects of NPS.
[3]
Poorly active in
antagonizing the
Palatable Food o
Rat - NPS NPS inhibitory

Intake

effect on feeding.

[3]

Experimental Protocols

Protocol 1: Evaluation of Sha-68 on NPS-Induced Locomotor Activity in Mice

This protocol details the methodology to assess the antagonist effect of Sha-68 on

Neuropeptide S-induced hyperlocomotion.
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. Animals:
Male C57BL/6 mice (8-12 weeks old).[2]

Animals should be housed under standard laboratory conditions with a 12-hour light/dark
cycle and ad libitum access to food and water.

Allow at least one week for acclimatization before the experiment.
. Materials:

Sha-68

Neuropeptide S (NPS)

Vehicle for Sha-68: 10% Cremophor EL in sterile saline.[4]

Vehicle for NPS: Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
[4]

Locomotor activity chambers.
Microsyringes for intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) injections.
. Experimental Procedure:

Habituation: Place individual mice into the locomotor activity chambers and allow them to
habituate for at least 2 hours prior to injections.[4]

Sha-68 Administration:
o Prepare a solution of Sha-68 in 10% Cremophor EL.

o Administer Sha-68 (e.g., 5 mg/kg or 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

[4]

NPS Administration:
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o 10 minutes after the i.p. injection, administer NPS (e.g., 1 nmole) or its vehicle via
intracerebroventricular (i.c.v.) injection.[4]

Data Collection:

o Immediately after the i.c.v. injection, record locomotor activity (horizontal and vertical
movements) for at least 90 minutes.[4]

4. Data Analysis:

Analyze the data by comparing the locomotor activity of the different treatment groups (e.g.,
Vehicle + Vehicle, Vehicle + Sha-68, NPS + Vehicle, NPS + Sha-68).

Statistical analysis can be performed using a one-way ANOVA followed by post-hoc tests to
determine significant differences between groups.[4]

Protocol 2: Pharmacokinetic Analysis of Sha-68 in Mice

This protocol describes the procedure for determining the plasma and brain concentrations of
Sha-68 following systemic administration.

1. Animals:

e Male C57BL/6 mice.

» House and acclimatize animals as described in Protocol 1.
2. Materials:

e Sha-68

e Vehicle (e.g., 10% Cremophor EL)

e Syringes for i.p. or i.v. administration.

e Blood collection tubes (e.g., containing EDTA).

» Tissue homogenization equipment.
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e LC/MS/MS system for bioanalysis.
3. Experimental Procedure:
e Sha-68 Administration:

o Administer a single dose of Sha-68 via the desired route (e.g., 5 mg/kg or 50 mg/kg, i.p.).
[4]

o Sample Collection:

o At predetermined time points (e.g., 0.25, 1, and 2 hours post-dose), collect blood samples
via cardiac puncture or another appropriate method.[4]

o Immediately following blood collection, perfuse the animals with saline and harvest the
brains.

e Sample Processing:
o Centrifuge the blood samples to separate the plasma.
o Homogenize the brain tissue.

o Bioanalysis:

o Determine the concentration of Sha-68 in plasma and brain homogenates using a
validated LC/MS/MS method.[4]

4. Data Analysis:

o Calculate pharmacokinetic parameters such as half-life (T1/2), clearance (CL), and volume
of distribution (Vss).[2]

o Determine the brain-to-plasma concentration ratio at each time point.[4]

Mandatory Visualizations

Signaling Pathway of the Neuropeptide S Receptor (NPSR) and Inhibition by Sha-68
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The following diagram illustrates the signaling cascade initiated by Neuropeptide S (NPS)
binding to its G protein-coupled receptor (NPSR) and the point of inhibition by Sha-68. NPSR
activation leads to the stimulation of both Gq and Gs pathways.

Extracellular Space

Cell Membrane

ide S (NPS) | | Binds & Activates
NPS Receptor (NPSR)
i [

Click to download full resolution via product page

Caption: NPSR signaling pathway and antagonism by Sha-68.

Experimental Workflow for Locomotor Activity Study

The diagram below outlines the sequential steps for conducting the in vivo behavioral
assessment of Sha-68's effect on NPS-induced locomotor activity.
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Phase 2: Experiment
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;

Administer Sha-68 or Vehicle (i.p.)

Wait 10 minutes

Administer NPS or Vehicle (i.c.v.)

Record Locomotor Activity (=90 min)

Phase 3 Analysis

Analyze Locomotor Data
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Draw Conclusions
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Caption: Workflow for Sha-68 in vivo locomotor study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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